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Compound of Interest

Compound Name: Leptin (93-105), human

Cat. No.: B12562940 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature detailing the specific role of the Leptin (93-105) fragment in

metabolic regulation is exceptionally scarce. While this peptide is available commercially for

research purposes, published data on its bioactivity, mechanism of action, and metabolic

effects are not readily available in the public domain.[1][2] One study noted its inclusion in a

series of fragments for creating conjugated compounds, but did not provide specific data on its

intrinsic metabolic activity.[3] Another study found that a larger fragment containing the 92-115

sequence was recognized by the leptin receptor, suggesting this region may be involved in

binding.[4]

Given this lack of specific information, this guide will provide a comprehensive framework for

investigating the metabolic role of a novel leptin fragment, using the better-characterized Leptin

(116-130) fragment as a case study. The methodologies, signaling pathways, and data

presentation formats described herein are directly applicable to the potential investigation of

Leptin (93-105).

Introduction to Leptin and Bioactive Fragments
Leptin is a 16 kDa adipokine that plays a crucial role in regulating energy homeostasis,

appetite, and metabolism.[5][6] Its effects are mediated primarily through the long-form leptin

receptor (LEPRb) in the central nervous system, particularly the hypothalamus.[7][8] The

discovery that specific fragments of leptin can mimic the bioactivity of the full-length hormone
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has opened avenues for developing smaller, potentially more stable and targeted therapeutic

peptides.[9][10][11]

Studies on fragments such as Leptin (116-130) have shown that they can reduce food intake,

decrease body weight, and improve glycemic control in animal models of obesity, suggesting

that the therapeutic potential of leptin may be recapitulated by smaller peptide sequences.[12]

[13]

Leptin Signaling Pathways (Full-Length Hormone)
The metabolic effects of leptin are initiated by its binding to the LEPRb, which triggers several

downstream signaling cascades. Understanding these pathways is fundamental to elucidating

the mechanism of action of any potentially bioactive fragment.

The JAK-STAT Pathway
The canonical signaling pathway for leptin involves the Janus kinase 2 (JAK2) and Signal

Transducer and Activator of Transcription 3 (STAT3). Upon leptin binding, LEPRb dimerizes,

activating JAK2, which then phosphorylates tyrosine residues on the receptor. These

phosphorylated sites serve as docking points for STAT3, which is subsequently

phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of

target genes, such as Pro-opiomelanocortin (POMC), an anorexigenic neuropeptide, and

Suppressor of Cytokine Signaling 3 (SOCS3), a negative feedback regulator.[7][14]

Caption: Leptin's canonical JAK-STAT signaling pathway.

The PI3K and MAPK Pathways
Leptin also activates the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein

kinase (MAPK) pathways.[14][15] The PI3K pathway is crucial for leptin's effects on glucose

metabolism and is activated via insulin receptor substrate (IRS) proteins.[16] The MAPK

pathway is also implicated in neuronal function. These pathways are part of a complex network

that integrates metabolic signals.

Caption: Leptin's PI3K and MAPK signaling pathways.

Quantitative Data from Leptin Fragment Studies
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The following tables summarize quantitative data from key experiments on leptin fragments,

primarily Leptin (116-130), to serve as a template for presenting data on novel fragments like

Leptin (93-105).

Table 1: Effect of Leptin Fragments on Body Weight in ob/ob Mice

Peptide
Fragment

Dosage Duration

Initial
Body
Weight
(g)

Final
Body
Weight
Change
(%)

p-value
Referenc
e

Vehicle
Control

- 28 days 48.5 ± 1.2 +14.7% - [12]

LEP-(106-

120)

1 mg/day,

i.p.
28 days 49.1 ± 1.5 +1.8% < 0.01 [12]

LEP-(116-

130)

1 mg/day,

i.p.
28 days 50.2 ± 1.1 -3.4% < 0.01 [12]

| LEP-(126-140) | 1 mg/day, i.p. | 28 days | 49.8 ± 1.3 | +4.2% | < 0.01 |[12] |

Table 2: Effect of Leptin Fragments on Food Intake in ob/ob Mice

Peptide
Fragment

Dosage
Duration of
Measureme
nt

Food Intake
Reduction
(%)

p-value Reference

Vehicle
Control

- 28 days
0%
(baseline)

- [12]

LEP-(106-

120)
1 mg/day, i.p. 28 days ~15% < 0.05 [12]

LEP-(116-

130)
1 mg/day, i.p. 28 days ~15% < 0.05 [12]

| LEP-(126-140) | 1 mg/day, i.p. | 28 days | ~15% | < 0.05 |[12] |
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Experimental Protocols
Detailed methodologies are critical for the evaluation of novel peptides. The following protocols

are standard in the field of metabolic research.

Peptide Synthesis and Preparation
Synthesis: Peptides such as Leptin (93-105) are typically synthesized using solid-phase

peptide synthesis (SPPS) with Fmoc chemistry.

Purification: Crude peptides are purified by reverse-phase high-performance liquid

chromatography (RP-HPLC) to >95% purity.

Verification: The molecular weight and sequence are confirmed using mass spectrometry

(e.g., MALDI-TOF or ESI-MS).

Solubilization: Peptides are solubilized in a sterile, biocompatible vehicle (e.g., sterile saline

or phosphate-buffered saline (PBS)) for in vivo studies. Solubility tests are performed to

ensure stability.

In Vitro Bioassays
Receptor Binding Assay:

Objective: To determine if the peptide fragment binds to the leptin receptor.

Method: A competitive binding assay using cells stably expressing LEPRb (e.g., HEK293-

LEPRb cells). Cells are incubated with a labeled ligand (e.g., ¹²⁵I-leptin or an alkaline

phosphatase-leptin fusion protein) in the presence of increasing concentrations of the

unlabeled test peptide.

Endpoint: The concentration of the test peptide that inhibits 50% of the specific binding of

the labeled ligand (IC₅₀) is calculated.[13]

Cell-Based Functional Assay:

Objective: To assess if peptide binding to LEPRb activates downstream signaling.
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Method: Use of a reporter cell line, such as HEK293 cells co-transfected with LEPRb and

a STAT-inducible reporter construct (e.g., luciferase). Cells are treated with the test

peptide, and reporter gene expression is quantified.[17]

Endpoint: The effective concentration that produces 50% of the maximal response (EC₅₀)

is determined.

In Vivo Animal Studies
Animal Model: Leptin-deficient (ob/ob) or leptin-receptor-deficient (db/db) mice are standard

models for assessing the metabolic effects of leptin mimetics.[12][13]

Administration: Peptides are typically administered via intraperitoneal (i.p.) or subcutaneous

(s.c.) injection. Osmotic mini-pumps can be used for continuous infusion.

Metabolic Monitoring:

Body Weight and Food/Water Intake: Measured daily.

Glycemic Control: Blood glucose is monitored via tail vein sampling. Glucose tolerance

tests (GTT) and insulin tolerance tests (ITT) are performed to assess insulin sensitivity.[16]

Body Composition: Analyzed using techniques like DEXA or NMR to measure fat and lean

mass.

Ethical Considerations: All animal experiments must be conducted in accordance with

approved institutional animal care and use committee (IACUC) protocols.

Caption: General experimental workflow for a novel peptide.

Conclusion and Future Directions
While the specific metabolic role of Leptin (93-105) remains undefined, the established

methodologies for studying leptin and its bioactive fragments provide a clear path for its

characterization. Future research should focus on systematic in vitro and in vivo studies,

beginning with receptor binding and functional assays, followed by comprehensive metabolic

phenotyping in relevant animal models. Such studies will be essential to determine if Leptin

(93-105) holds any therapeutic potential in the management of metabolic disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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